molecular formula C19H25ClN2O2 B15341360 Acetanilide, 3'-benzyloxy-2-diethylamino-, hydrochloride CAS No. 19514-90-0

Acetanilide, 3'-benzyloxy-2-diethylamino-, hydrochloride

Cat. No.: B15341360
CAS No.: 19514-90-0
M. Wt: 348.9 g/mol
InChI Key: OFPUVEGIGZQSSD-UHFFFAOYSA-N
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Description

Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride is a chemical compound with the molecular formula C19H25ClN2O2. It is known for its unique structure, which includes a diethylamino group, an oxo group, and a phenylmethoxyanilino group. This compound is primarily used in experimental and research settings due to its specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride typically involves the reaction of diethylamine with 2-oxo-2-(3-phenylmethoxyanilino)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted research applications .

Properties

CAS No.

19514-90-0

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.9 g/mol

IUPAC Name

diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium;chloride

InChI

InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)14-19(22)20-17-11-8-12-18(13-17)23-15-16-9-6-5-7-10-16;/h5-13H,3-4,14-15H2,1-2H3,(H,20,22);1H

InChI Key

OFPUVEGIGZQSSD-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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